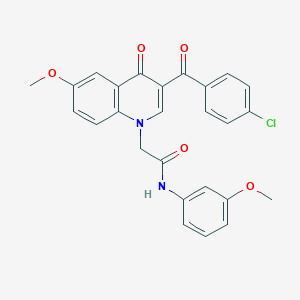
2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN2O5 and its molecular weight is 476.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
A study on the structural aspects of amide-containing isoquinoline derivatives highlights the formation of gels and crystalline solids upon treatment with various acids, demonstrating the versatility of such compounds in forming different physical states. The research also shows how the inclusion of certain substituents can influence the fluorescence emission properties of these compounds, suggesting potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activities
Another study focuses on the design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities. This demonstrates the potential pharmaceutical applications of compounds within this chemical class, highlighting their efficacy in comparison to standard drugs and their mild ulcerogenic potential, which is an important consideration in drug development (Alagarsamy et al., 2015).
Antimalarial Activity
Research into the antimalarial activity and quantitative structure-activity relationships of related compounds provides insights into how substituent variations can affect biological potency against malaria, indicating the potential for developing new antimalarial agents based on these chemical frameworks (Werbel et al., 1986).
Neuroprotection and Antiviral Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This points to the potential use of such compounds in the treatment of viral diseases, underlining the importance of chemical modifications in enhancing biological activity (Ghosh et al., 2008).
Insecticidal Applications
The synthesis and toxicity evaluation of pyridine derivatives against cowpea aphid suggest that compounds with similar structures can possess significant insecticidal activity, which could be explored further for agricultural applications (Bakhite et al., 2014).
作用機序
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.
Mode of Action
It is believed to interact with its target, prostaglandin g/h synthase 1, and modulate its activity . This interaction could lead to changes in the production of prostaglandins, thereby affecting their downstream effects.
Biochemical Pathways
The compound’s interaction with Prostaglandin G/H synthase 1 affects the prostaglandin biosynthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. Therefore, modulation of this pathway can have significant downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with Prostaglandin G/H synthase 1 and the subsequent changes in prostaglandin biosynthesis . Given the diverse roles of prostaglandins, the effects could potentially be wide-ranging.
特性
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-33-19-5-3-4-18(12-19)28-24(30)15-29-14-22(25(31)16-6-8-17(27)9-7-16)26(32)21-13-20(34-2)10-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLJERBIBHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)

![3-(6-Phenylmethoxypyridin-3-yl)-5-pyrazolo[1,5-a]pyrimidin-3-yl-1,2,4-oxadiazole](/img/structure/B2425211.png)
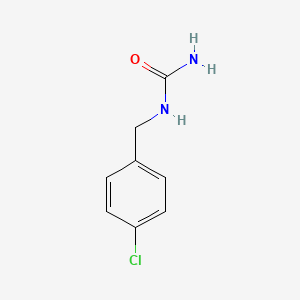
![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2425213.png)
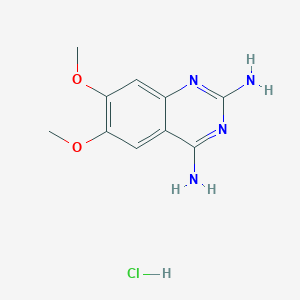
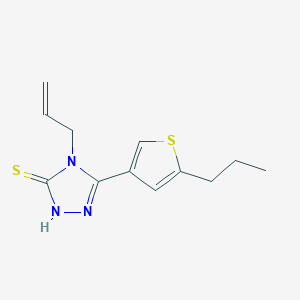
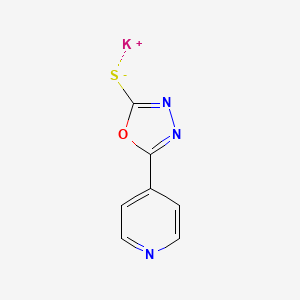
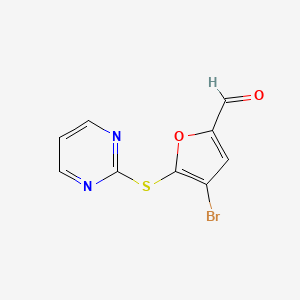
![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)
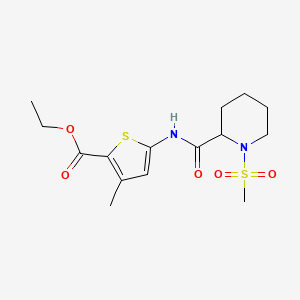
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)

![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)